molecular formula C29H35FN4O2 B2583663 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-ethoxybenzamide CAS No. 946243-53-4

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-ethoxybenzamide

Cat. No.: B2583663
CAS No.: 946243-53-4
M. Wt: 490.623
InChI Key: VINDNIVONSQNCL-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 2-ethoxy group, linked to a piperazine ring bearing a 4-fluorophenyl moiety. The ethyl spacer connects this piperazine to a dimethylamino-substituted phenyl group, creating a structurally complex molecule. Such derivatives are often explored for CNS-targeted activity due to their affinity for dopamine or serotonin receptors .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35FN4O2/c1-4-36-28-8-6-5-7-26(28)29(35)31-21-27(22-9-13-24(14-10-22)32(2)3)34-19-17-33(18-20-34)25-15-11-23(30)12-16-25/h5-16,27H,4,17-21H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINDNIVONSQNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs share the benzamide-piperazine framework but differ in substituents, influencing physicochemical and pharmacological properties. Key examples include:

Compound Name Piperazine Substituent Benzamide Substituent Molecular Weight (g/mol) Key References
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-ethoxybenzamide (Target Compound) 4-(4-fluorophenyl) 2-ethoxy ~520 (estimated)
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide 4-(2-methoxyphenyl) 4-nitro, 2-pyridyl 449.45
4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide 4-(2-methoxyphenyl) 4-fluoro 383.43
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide 4-(2,4-dichlorophenyl) pyridin-2-ylphenyl 497.40
N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide 4-(3-trifluoromethylphenyl) 4-(thiophen-3-yl) 515.54

Key Observations:

  • Benzamide Modifications : The 2-ethoxy group in the target compound may confer metabolic stability over nitro groups (prone to reduction) or pyridyl moieties (susceptible to oxidation) .

Pharmacological Implications

  • Dopamine D3 Receptor Affinity: Piperazine-linked benzamides (e.g., ) exhibit nanomolar affinity for D3 receptors. The 4-fluorophenyl group may enhance selectivity over D2 receptors compared to dichlorophenyl or methoxyphenyl analogs .
  • Serotonin Receptor Modulation: Compounds with methoxyphenyl-piperazine moieties (e.g., ) show affinity for 5-HT1A receptors. The dimethylamino group in the target compound could introduce additional interactions with histamine or adrenergic receptors .

Physicochemical Properties

  • Lipophilicity: The 4-fluorophenyl and dimethylamino groups increase logP compared to polar nitro or pyridyl substituents, favoring CNS penetration.
  • Hydrogen Bonding: The ethoxy group (H-bond acceptor) and dimethylamino moiety (H-bond donor) may improve solubility relative to nitro derivatives .

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